molecular formula C15H14N4O5 B149721 Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate CAS No. 84377-97-9

Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate

Cat. No.: B149721
CAS No.: 84377-97-9
M. Wt: 330.3 g/mol
InChI Key: IHISDHNVVJHQPP-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate is a chemical compound that belongs to the class of benzodiazepine receptor antagonists. It is structurally related to flumazenil, a well-known benzodiazepine antagonist. This compound is primarily used in scientific research, particularly in the field of neuroimaging, due to its ability to bind to gamma-aminobutyric acid type A receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitroflumazenil typically involves the nucleophilic fluorination of a nitro-flumazenil precursor. This process can be carried out using an automatic synthesizer with direct labeling of the precursor. The reaction conditions often include the use of anhydrous solvents such as acetonitrile, dimethylformamide, or dimethyl sulfoxide, and the reaction is conducted under a closed system to optimize variables such as solvent system, labeling temperature, and reaction time .

Industrial Production Methods

Industrial production of nitroflumazenil involves a carrier-free nucleophilic fluorination method using an automatic synthesizer. The crude product is pre-purified using a C18 cartridge followed by reversed-phase preparative high-performance liquid chromatography to obtain high purity nitroflumazenil .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso and hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Nitroso and hydroxylamine derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodiazepine derivatives.

Mechanism of Action

Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate exerts its effects by binding to the gamma-aminobutyric acid type A receptors in the brain. This binding inhibits the action of benzodiazepines, which are known to enhance the effect of gamma-aminobutyric acid, an inhibitory neurotransmitter. By blocking this enhancement, nitroflumazenil can counteract the sedative and anxiolytic effects of benzodiazepines .

Comparison with Similar Compounds

Similar Compounds

    Flumazenil: A benzodiazepine antagonist used clinically to reverse the effects of benzodiazepines.

    Nitrofurazone: An antibacterial agent with a nitro group, used topically for skin infections.

Uniqueness

Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate is unique due to its specific application in neuroimaging and its ability to bind to gamma-aminobutyric acid type A receptors with high affinity. Unlike flumazenil, which is used clinically, nitroflumazenil is primarily used in research settings. Additionally, its nitro group allows for specific chemical modifications and radiolabeling, making it a valuable tool in scientific studies .

Properties

IUPAC Name

ethyl 5-methyl-8-nitro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5/c1-3-24-15(21)13-12-7-17(2)14(20)10-6-9(19(22)23)4-5-11(10)18(12)8-16-13/h4-6,8H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHISDHNVVJHQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573174
Record name Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84377-97-9
Record name Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.85 g of ethyl 5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate are dissolved in a mixture of 10 ml of 98 percent nitric acid and 15 ml of 98 percent sulphuric acid and heated to 120° for 2 hours. Subsequently, the mixture obtained is cooled to room temperature, poured onto ice, neutralized with about 25 percent ammonia and extracted with chloroform. The chloroform extracts are dried over magnesium sulphate and evaporated. After recrystallization of the residue from ethyl acetate, there is obtained ethyl 5,6-dihydro-5-methyl-8-nitro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate of melting point 197°-198°.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate
Reactant of Route 3
Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate
Reactant of Route 4
Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate
Reactant of Route 6
Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate

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